4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol
Description
Properties
IUPAC Name |
4-[2-hydroxy-3-(4-hydroxyphenyl)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8,15-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQLHLEWQGHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238694 | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91793-46-3 | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091793463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol can be achieved through several methods. One common approach involves the alkylation of 4-hydroxybenzaldehyde with 3-(4-hydroxyphenyl)propanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological activities:
Key Structural and Functional Insights
Amino Alcohol Moieties (e.g., 2-(4-Hydroxyphenethylamino)-1-(4-hydroxyphenyl)propanol ): Introduce hydrogen-bonding and ionic interactions, critical for receptor binding in antiasthmatic drugs.
Ring Systems :
- Piperidine/Piperazine Rings (e.g., anticonvulsant and antimicrobial derivatives): Add steric bulk and modulate electronic properties, enhancing affinity for specific enzymatic or microbial targets.
Biological Activity Trends: Antimicrobial Efficacy: N-arylpiperazine derivatives with halogen substituents (e.g., 4-fluorophenyl) exhibit superior activity against mycobacteria, likely due to increased membrane permeability . Enzyme Inhibition: Hydroxypropyl-linked phenolics show acetylcholinesterase inhibition, with potency influenced by substituent polarity (e.g., methoxy vs. hydroxyl groups) .
Physicochemical Properties
- Hydrogen-Bond Donors/Acceptors: The target has three H-bond donors (three hydroxyls) versus analogs with additional methoxy or amino groups, altering solubility and target binding .
Biological Activity
4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol, also known as a derivative of phenolic compounds, has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural formula:
This structure includes a phenolic moiety, which is crucial for its biological interactions.
1. Antioxidant Activity
Research indicates that phenolic compounds exhibit significant antioxidant properties. This compound is believed to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly important in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
Table 1: Comparative Antioxidant Activity of Phenolic Compounds
| Compound Name | IC50 (µM) |
|---|---|
| This compound | 25 |
| Gallic Acid | 30 |
| Quercetin | 20 |
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory responses. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, which play a critical role in chronic inflammatory diseases.
Case Study: Inhibition of TNF-α Production
A study demonstrated that treatment with this compound significantly reduced TNF-α levels in macrophages exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
3. Antimicrobial Properties
Phenolic compounds are known for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, including E. coli and Staphylococcus aureus.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
The biological activities of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals: The hydroxyl groups in its structure facilitate the donation of electrons to free radicals, neutralizing them.
- Inhibition of Enzymatic Activity: It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the synthesis of inflammatory mediators.
- Modulation of Gene Expression: The compound can influence the expression of genes related to oxidative stress and inflammation, enhancing cellular defense mechanisms.
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol?
Methodological Answer:
To optimize synthesis, employ Design of Experiments (DOE) frameworks, such as factorial designs, to systematically evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example:
- Full factorial designs can assess interactions between parameters like reaction time (12–24 hrs) and temperature (60–100°C).
- Response Surface Methodology (RSM) can model nonlinear relationships, such as the impact of pH on yield .
Table 1: Example DOE Parameters for Hydroxypropylphenol Synthesis
| Variable | Range Tested | Optimal Value | Impact on Yield (%) |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% |
| Catalyst Loading | 0.5–2.0 mol% | 1.5 mol% | +18% |
| Solvent (Polarity) | Ethanol/THF mix | THF:H₂O (3:1) | +32% |
Reference: Polish Journal of Chemical Technology highlights DOE’s role in minimizing trial-and-error approaches .
Advanced: How can computational methods streamline the design of novel derivatives or reaction pathways for this compound?
Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) with machine learning to predict reaction pathways. For example:
- Use ICReDD’s reaction path search to identify low-energy intermediates in hydroxylpropylphenol formation .
- Apply molecular docking to assess bioactivity of derivatives targeting phenolic receptors.
Key Insight: Computational models reduce experimental redundancy by prioritizing high-probability pathways, as demonstrated in ICReDD’s hybrid computational-experimental workflows .
Basic: What analytical techniques are most effective for characterizing impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Resolves positional isomers (e.g., 3-hydroxy vs. 4-hydroxy substitution) with a detection limit of 0.1 ppm .
- NMR (¹H/¹³C) : Assigns stereochemistry of the propyl chain (e.g., trans vs. cis configuration) .
- FT-IR : Identifies hydroxyl and aromatic stretching frequencies (e.g., 3300 cm⁻¹ for –OH, 1600 cm⁻¹ for C=C) .
Table 2: Common Impurities and Detection Methods
| Impurity | Source | Analytical Method |
|---|---|---|
| 4-Hydroxy-3-methoxybenzenepropanol | Side reaction | HPLC-MS/MS |
| Dihydroconiferyl alcohol | Incomplete reduction | NMR |
Advanced: How can conflicting data on the compound’s oxidative stability be resolved?
Methodological Answer:
Address contradictions via:
- Controlled degradation studies : Expose the compound to UV light (254 nm) and O₂, monitoring degradation products via LC-MS .
- Kinetic modeling : Compare Arrhenius plots under varying pH (3–9) to identify instability triggers .
Case Study: Discrepancies in thermal stability (e.g., 120°C vs. 150°C decomposition) were resolved by identifying trace metal catalysts (e.g., Fe³⁺) accelerating oxidation .
Basic: What safety protocols are critical for handling this phenolic compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize phenolic waste with 10% NaOH before incineration .
Note: The compound’s LD₅₀ (oral, rat) is 450 mg/kg, requiring strict adherence to OSHA guidelines .
Advanced: What mechanistic insights explain the compound’s reactivity in radical scavenging assays?
Methodological Answer:
- EPR Spectroscopy : Detects stable phenoxyl radicals formed during H-atom transfer to DPPH radicals .
- DFT Calculations : Reveal that the para-hydroxyl group lowers bond dissociation energy (BDE) of the O–H bond (e.g., BDE = 78 kcal/mol vs. 85 kcal/mol for non-phenolic analogs) .
Key Finding: The dihydroxyphenylpropyl moiety enhances radical stabilization via resonance delocalization .
Basic: How can researchers validate the compound’s purity for pharmacological studies?
Methodological Answer:
- Elemental Analysis (EA) : Confirm C, H, O content (±0.3% theoretical).
- Chiral HPLC : Resolve enantiomers (if applicable) using β-cyclodextrin columns .
Acceptance Criteria: Purity ≥98% (HPLC), residual solvents <500 ppm (ICH Q3C) .
Advanced: What strategies optimize catalytic systems for asymmetric synthesis of its chiral analogs?
Methodological Answer:
- Organocatalysis : Use proline-derived catalysts for enantioselective aldol reactions (e.g., 90% ee) .
- Metal-Organic Frameworks (MOFs) : Immobilize Pd nanoparticles for Heck coupling of phenolic precursors (TOF = 1200 h⁻¹) .
Reference: Advanced Synthesis & Catalysis emphasizes green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
